Product packaging for DL-HISTIDINE (RING-2-13C)(Cat. No.:)

DL-HISTIDINE (RING-2-13C)

Cat. No.: B1580094
M. Wt: 156.15
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Tracers in Elucidating Metabolic and Enzymatic Pathways

Stable isotope tracers have revolutionized our understanding of metabolism by enabling the quantification of metabolic fluxes and the mapping of complex biochemical networks. alliedacademies.orgcreative-proteomics.com These tracers allow scientists to follow a metabolic substrate through downstream reactions, providing valuable information about the origin of metabolites and their relative rates of production. nih.govspringernature.com This approach has been instrumental in confirming the existence and activity of metabolic pathways, understanding the stereochemistry of enzymatic reactions, and identifying the presence of competing pathways. alliedacademies.org

The use of stable isotopes, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise measurement of isotopic enrichment in various metabolites. nih.govpressbooks.pub This data can then be used to construct detailed models of metabolic networks, offering a dynamic view of cellular processes. creative-proteomics.com Furthermore, kinetic isotope effects (KIEs), which are the changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes, can be measured using stable isotopes to elucidate enzyme mechanisms and determine rate-limiting steps. nih.govmdpi.com

Rationale for 13C Labeling in Amino Acid Metabolism and Protein Dynamics Studies

Carbon-13 (¹³C) is a stable isotope of carbon that has become a cornerstone of metabolic research, particularly in the study of amino acid metabolism and protein dynamics. ckisotopes.comjove.com The rationale for using ¹³C labeling lies in its ability to be incorporated into the carbon backbone of amino acids, which are the fundamental building blocks of proteins. ckisotopes.comnih.gov By supplying ¹³C-labeled amino acids or precursors to cells, researchers can trace the flow of carbon atoms through various metabolic pathways, including glycolysis, the citric acid cycle (TCA cycle), and amino acid biosynthesis. creative-proteomics.compnas.org

In protein dynamics studies, ¹³C labeling is invaluable for NMR spectroscopy. nih.govsigmaaldrich.com Uniform or selective labeling of proteins with ¹³C enhances the sensitivity and resolution of NMR experiments, allowing for the detailed investigation of protein structure, folding, and dynamics. chempep.comsigmaaldrich.com The chemical shifts of ¹³C nuclei are sensitive to the local electronic environment, providing information about protein secondary structure and conformational changes. sigmaaldrich.com

Specific Advantages of DL-HISTIDINE (RING-2-13C) as a Positional Isotopic Tracer

DL-HISTIDINE (RING-2-13C) is a specific type of isotopically labeled molecule known as a positional isotopomer. wiley.com This means that the ¹³C isotope is located at a specific position within the histidine molecule, in this case, at the C2 position of the imidazole (B134444) ring. isotope.comshoko-sc.co.jp This specificity offers distinct advantages in biochemical research.

The precise location of the ¹³C label in DL-HISTIDINE (RING-2-13C) allows for highly targeted investigations of metabolic pathways and enzymatic mechanisms involving histidine. nih.govnih.gov For instance, it can be used to track the fate of the C2 carbon of the histidine ring in metabolic processes. One significant application is in studying the folate-dependent one-carbon metabolic pathway, where the ring-2 carbon of histidine can be transferred to purine (B94841) synthesis. researchgate.net

In NMR-based studies, the specific labeling of the C2 position can help to resolve spectral overlap and simplify complex spectra, facilitating the study of protein structure and dynamics. nih.govnih.gov The imidazole ring of histidine plays a crucial role in the catalytic activity of many enzymes and in metal ion coordination. researchgate.netnih.gov By using DL-HISTIDINE (RING-2-13C), researchers can probe the specific role of this residue in enzyme mechanisms and protein-ligand interactions with high precision. researchgate.netacs.org

Table 1: Research Applications of ¹³C-Labeled Histidine

Research Area Specific Application of ¹³C-Labeled Histidine Key Findings
Metabolic Pathway Analysis Tracing the metabolic fate of histidine in various organisms. Elucidation of histidine catabolism and its contribution to one-carbon metabolism. researchgate.net
Enzyme Mechanism Studies Probing the role of active site histidine residues in catalysis. Determining the protonation state and catalytic function of specific histidine residues. researchgate.net
Protein Structure and Dynamics Enhancing NMR signals for structural and dynamic analysis of proteins. Improved resolution and assignment of histidine resonances in complex protein spectra. acs.orgresearchgate.net

| Metabolomics | Quantifying histidine and its metabolites in biological samples. | Accurate measurement of metabolic fluxes through histidine-related pathways. ckisotopes.com |

Table 2: Properties of DL-HISTIDINE (RING-2-13C)

Property Value
Chemical Formula C₅¹³CH₉N₃O₂
Molecular Weight 156.15 g/mol isotope.com
Isotopic Purity 99% isotope.com
CAS Number (Labeled) 2483735-59-5 isotope.com

Properties

Molecular Weight

156.15

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Characterization for Research Applications

Strategies for Stereoselective and Site-Specific Isotopic Synthesis of DL-HISTIDINE (RING-2-13C) for Research Purposes

The synthesis of DL-Histidine (Ring-2-¹³C) requires precise chemical strategies to ensure the ¹³C isotope is incorporated exclusively at the desired C-2 position of the imidazole (B134444) ring. While biosynthetic methods using labeled precursors in cell cultures are common for producing ¹⁵N or uniformly ¹³C-labeled L-amino acids within proteins, chemical synthesis is generally required for site-specific labeling of free amino acids, including the DL-racemic mixture. nih.govnih.gov

Several chemical synthesis routes have been developed. A notable method involves building the imidazole ring from simple, commercially available, and highly enriched precursors. nih.gov One such strategy starts with isotopically labeled potassium thiocyanate (B1210189) (KSCN), for instance, K¹³SCN. nih.gov A general scheme allows for the labeling of any carbon or nitrogen position. researchgate.net For C-2 labeling, the synthesis can proceed through the formation of a 1,5-disubstituted imidazole intermediate. researchgate.net

A more recent and efficient scheme for preparing 2'-¹³C-L-Histidine, which can be adapted or racemized to obtain the DL-form, starts from ¹³C-thiocyanate and glycine (B1666218) amide. nih.gov The key steps in this pathway include:

Construction of a 1-benzyl-2-(methylthio)-imidazole-5-ketone intermediate from the labeled thiocyanate.

Subsequent chemical manipulations yield 1-benzyl-5-chloromethyl-imidazolium chloride.

This intermediate is then coupled with a glycine moiety. To achieve stereoselectivity for the L-enantiomer, an asymmetric synthesis approach, such as the O'Donnell method using a chiral phase-transfer catalyst, can be employed. nih.govmdpi.com

The final step involves the deprotection of the coupled product to yield the desired L-histidine, which is reported to be obtainable in good yield and high optical (99% e.e.) and isotopic (99% ¹³C) purity. nih.gov

Another established method involves the reaction of a multi-labeled diamino acid with KS¹³C¹⁵N, followed by oxidation to form the doubly labeled [2′-¹³C, 1′,3′-¹⁵N₂]histidine. rsc.orgrsc.org By selecting the appropriate unlabeled or labeled starting materials, this method can be tailored to produce histidine labeled only at the C-2 position. These chemical syntheses provide robust and versatile platforms for producing DL-Histidine (Ring-2-¹³C) for a wide array of research applications.

Isotopic Enrichment and Purity Analysis of DL-HISTIDINE (RING-2-13C) Preparations

Following synthesis, it is critical to verify both the degree of isotopic enrichment and the specific location of the ¹³C label. This is accomplished through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

Quantitative high-resolution mass spectrometry (HRMS) is a primary technique for confirming the incorporation of the stable isotope and determining the enrichment level. nih.gov Isotope-dilution mass spectrometry (IDMS) is recognized as a highly reliable method for accurate quantification because it uses a stable isotope-labeled version of the analyte as an internal standard, correcting for variations during sample preparation and analysis. acs.org

When analyzing DL-Histidine (Ring-2-¹³C), the mass spectrometer detects the mass-to-charge ratio (m/z) of the molecule. The incorporation of one ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1.00335 Da. High-resolution instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can easily resolve the peak of the unlabeled histidine (M) from the ¹³C-labeled histidine (M+1). nih.govacs.org

The isotopic enrichment is calculated by comparing the relative intensities of the ion signals corresponding to the labeled and unlabeled forms of the compound. cambridge.org The percentage of enrichment is a direct measure of the success of the labeling synthesis.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for Isotopic Enrichment Analysis of DL-Histidine (Ring-2-¹³C). The data is hypothetical and serves to demonstrate the analytical principle.
CompoundExpected m/z (Monoisotopic)Observed PeakRelative Intensity (%)Calculated Enrichment
Unlabeled DL-Histidine (M)155.0695155.06941.099.0%
DL-Histidine (Ring-2-¹³C) (M+1)156.0728156.072799.0

This interactive table demonstrates how the relative intensities of the unlabeled (M) and labeled (M+1) peaks are used to determine the isotopic enrichment of the synthesized compound.

While mass spectrometry confirms that the ¹³C isotope has been incorporated, it does not typically reveal its exact location within the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the site-specificity of the isotopic label. acs.org Due to the low natural abundance of ¹³C (approximately 1.1%), the signal from an intentionally incorporated ¹³C atom at a specific site will be vastly enhanced in the ¹³C NMR spectrum. youtube.comsavemyexams.com

For DL-Histidine (Ring-2-¹³C), the ¹³C NMR spectrum will show a significantly intense signal at the chemical shift corresponding to the C-2 carbon of the imidazole ring. nih.gov Studies of labeled histidine and related imidazole compounds have established the chemical shifts for the ring carbons. pnas.orgrsc.orgpnas.org The C-2 carbon (also referred to as C-δ2) resonance is particularly sensitive to its environment and tautomeric state. pnas.org

Furthermore, ¹H NMR provides complementary evidence. The proton directly attached to the labeled C-2 carbon will be split into a doublet due to coupling with the ¹³C nucleus. The magnitude of this one-bond carbon-proton coupling constant (¹JCH) is characteristically large (typically >200 Hz for sp² carbons), providing unambiguous proof that the label is at the C-2 position. nih.gov

Table 2: Characteristic NMR Signatures for Confirmation of ¹³C Labeling at the C-2 Position of the Histidine Imidazole Ring. nih.govuniversiteitleiden.nl
NucleusObserved PhenomenonTypical Value / Description
¹³CChemical Shift (δ) of C-2~135.8 ppm (Enhanced signal intensity)
¹HSplitting of H-2 SignalDoublet
¹H-¹³COne-Bond Coupling Constant (¹JC2-H2)~221 Hz

Advanced Analytical Techniques for Dl Histidine Ring 2 13c and Its Metabolites in Biological Systems

Mass Spectrometry-Based Approaches for Tracing Carbon Flow and Metabolite Identification

Mass spectrometry (MS) is a cornerstone technology for stable isotope tracer studies due to its high sensitivity, specificity, and ability to determine isotopic enrichment. Various MS-based methodologies are utilized to analyze samples from experiments with DL-HISTIDINE (RING-2-13C), each offering unique advantages for metabolite identification and the quantification of carbon flow.

Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotope Ratio Analysis

Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the isotopic enrichment of DL-HISTIDINE (RING-2-13C) and its known metabolites. This approach utilizes a triple quadrupole (QQQ) mass spectrometer to isolate the precursor ion of the target analyte and its characteristic product ions, a technique known as multiple reaction monitoring (MRM). researchgate.net By creating MRM transitions for both the unlabeled (M+0) and the 13C-labeled (M+1) versions of histidine and its metabolites, precise isotope ratios can be determined.

The chromatographic separation provided by liquid chromatography, often using techniques like hydrophilic interaction liquid chromatography (HILIC) for polar compounds such as amino acids, ensures that the analytes are free from matrix interferences before they enter the mass spectrometer. mdpi.com The use of 13C-enriched yeast as an internal standard can improve the accuracy and precision of quantification. researchgate.net This targeted approach is particularly advantageous for its high throughput and quantitative accuracy, making it well-suited for kinetic studies of metabolic pathways involving histidine.

ParameterDescriptionRelevance to DL-HISTIDINE (RING-2-13C) Analysis
Instrumentation Triple Quadrupole Mass Spectrometer (QQQ-MS)High sensitivity and specificity for targeted analysis.
Ionization Mode Electrospray Ionization (ESI)Suitable for polar and non-volatile molecules like amino acids.
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)Effective separation of polar metabolites. mdpi.com
Quantification Multiple Reaction Monitoring (MRM)Precise measurement of precursor-product ion transitions for both labeled and unlabeled analytes. researchgate.net
Data Output Isotope Ratios (e.g., M+1/M+0)Direct measure of 13C incorporation and enrichment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution (MID) Analysis of Amino Acids and Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the mass isotopomer distribution (MID) of amino acids and their derivatives. springernature.com This method is particularly useful for determining the position of the 13C label within a molecule, which can provide detailed information about the activity of specific metabolic pathways. rwth-aachen.de

Prior to GC-MS analysis, amino acids, including histidine, are chemically derivatized to increase their volatility. ucdavis.edu Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives. acs.orgnih.gov The derivatized samples are then separated by gas chromatography and ionized, typically by electron ionization (EI). The resulting fragmentation patterns provide a wealth of information about the isotopic labeling of different parts of the molecule. labrulez.com By analyzing the relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.), a detailed picture of the carbon labeling pattern can be constructed. nih.gov

Derivatization AgentAnalyteKey Fragment Ions for MID AnalysisReference
N-acetyl methyl esters (NACME) Amino AcidsVaries by amino acid ucdavis.edu
tert-butyldimethylsilyl (TBDMS) Amino Acids[M-57]+, [M-85]+, [M-159]+ nih.govlabrulez.com

It is important to note that some amino acids, such as arginine, can be difficult to derivatize and analyze by GC-MS. ucdavis.edu Additionally, glutamine and asparagine are converted to glutamate (B1630785) and aspartate during the acid hydrolysis step often used in sample preparation. ucdavis.edu

Hydrophilic Interaction Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (HILIC-QTOF-HRMS) for Untargeted 13C-Labeled Metabolite Profiling

For a more comprehensive and exploratory analysis of metabolism, untargeted metabolomics approaches are employed. Hydrophilic interaction liquid chromatography-quadrupole time-of-flight high-resolution mass spectrometry (HILIC-QTOF-HRMS) is a powerful platform for this purpose. nih.gov HILIC provides excellent separation of polar metabolites, which are often central to metabolic pathways. nih.govnih.gov The QTOF mass spectrometer offers high mass accuracy and resolution, enabling the confident identification of a wide range of metabolites based on their accurate mass and isotopic pattern. nih.govresearchgate.net

In the context of DL-HISTIDINE (RING-2-13C) studies, HILIC-QTOF-HRMS can be used to identify both expected and unexpected downstream metabolites that have incorporated the 13C label. The high-resolution capabilities of the instrument allow for the clear separation of the monoisotopic peak from its 13C isotopologues, facilitating the determination of isotopic enrichment across the metabolome. nih.govnih.gov This untargeted approach is invaluable for discovering novel metabolic pathways and understanding the global metabolic impact of histidine.

Fragmentation Analysis by MS/MS for Tracing Carbon Incorporation into Downstream Metabolites

Tandem mass spectrometry (MS/MS) is a critical tool for tracing the incorporation of the 13C label from DL-HISTIDINE (RING-2-13C) into downstream metabolites. biorxiv.org By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, it is possible to determine which parts of a metabolite's structure contain the isotopic label. nih.govosu.edu

This technique can be performed on various mass spectrometry platforms, including triple quadrupoles (QQQ), quadrupole time-of-flight (QTOF), and ion traps. rwth-aachen.denih.gov When a 13C-labeled metabolite is subjected to MS/MS, the masses of the fragment ions will shift depending on whether they contain the 13C atom. For example, a fragment containing the intact imidazole (B134444) ring of histidine will show a mass shift of +1 Da if the label from RING-2-13C is retained. By systematically analyzing the fragmentation patterns of various metabolites, researchers can map the flow of carbon from histidine through interconnected metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural, Dynamic, and Tautomeric State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For studies involving DL-HISTIDINE (RING-2-13C), 13C-NMR is particularly insightful.

13C-NMR Spectroscopy for Direct Observation of Isotope Incorporation and Chemical Shift Perturbations

13C-NMR spectroscopy allows for the direct observation of the 13C isotope within the DL-HISTIDINE (RING-2-13C) molecule and its metabolites. researchgate.net The incorporation of the 13C label at a specific position, in this case, the C2 position of the imidazole ring, results in a significant enhancement of the NMR signal for that carbon atom. rsc.orgcopernicus.org This enhanced signal makes it possible to track the fate of this specific carbon atom with high precision.

Furthermore, the chemical shift of the 13C nucleus is highly sensitive to its local electronic environment. illinois.edu Changes in the chemical shift of the RING-2-13C can provide information about:

Tautomeric State: The protonation state of the imidazole ring (Nδ1-H vs. Nε2-H) significantly influences the chemical shifts of the ring carbons. illinois.eduacs.org This allows for the determination of the dominant tautomer in different biological environments.

Hydrogen Bonding: The formation of hydrogen bonds involving the imidazole ring can cause perturbations in the 13C chemical shifts, providing insights into molecular interactions. illinois.edu

Conformational Changes: Alterations in the conformation of a protein or other macromolecule containing the labeled histidine can lead to changes in the chemical shift of the RING-2-13C. nih.gov

Histidine Imidazole CarbonTypical 13C Chemical Shift Range (ppm)Information Gained from Chemical Shift
Cγ (C4) ~117-130Sensitive to tautomeric state. illinois.eduacs.org
Cδ2 (C2) ~115-135Diagnostic of the HNδ1 tautomeric state. acs.org
Cε1 (C5) ~133-138Sensitive to protonation state. nih.gov

By monitoring these chemical shift perturbations, researchers can gain a detailed understanding of the structural and dynamic changes that DL-HISTIDINE (RING-2-13C) and its metabolites undergo within a biological system. nih.govstanford.edu

Multidimensional NMR Techniques for Elucidating Histidine Side-Chain Dynamics and Protonation States

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure, dynamics, and chemical environment of histidine residues in biological systems. The imidazole side chain of histidine is particularly significant as its pKa is close to physiological pH, allowing it to exist in different protonation and tautomeric states: a positively charged (protonated) form and two neutral tautomeric forms (Nε2-H and Nδ1-H). uni-halle.de These states are crucial for the function of many proteins, influencing processes like enzyme catalysis, metal ion coordination, and protein-DNA interactions. uni-halle.denih.gov

Solid-state NMR spectroscopy, particularly using magic-angle-spinning (MAS), has been instrumental in determining the ¹⁵N, ¹³C, and ¹H chemical shifts of histidine across a wide pH range (e.g., pH 4.5 to 11). nih.govacs.org Two-dimensional homonuclear and heteronuclear correlation spectra reveal that these chemical shifts are highly sensitive to the specific protonation state and tautomeric structure of the imidazole ring. nih.govacs.org For instance, the chemical shifts of the less common π tautomer (Nδ1-protonated) have been successfully observed at basic pH values using these techniques. nih.govacs.org

NMR relaxation dispersion experiments provide a direct method for monitoring the dynamics of histidine side chains, particularly the interchange between different protonation states on a microsecond-to-millisecond timescale. semanticscholar.org Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, specifically monitoring the ¹³Cε1 nucleus of the imidazole ring, is a direct probe of these dynamic processes. semanticscholar.org This method allows for the determination of exchange rates between states, which often agree with data obtained from monitoring ¹⁵N backbone relaxation. semanticscholar.org

The mobility of the histidine side chain can be quantified using generalized order parameters (S²) derived from ¹⁵N NMR relaxation and cross-correlation data. nih.gov While chemical exchange can complicate these analyses, studies on zinc-finger proteins have shown that histidine side chains coordinating zinc ions and forming hydrogen bonds with DNA are strongly restricted in their mobility. nih.gov This contrasts with other basic residues like lysine and arginine, which may retain high mobility even when interacting with DNA. nih.gov

The table below summarizes key NMR parameters that are sensitive to the protonation state of the histidine imidazole ring.

NMR ParameterNucleusSensitivity to Protonation StateApplication
Chemical Shift¹³C, ¹⁵N, ¹HHigh. Different protonation states and tautomers have distinct chemical shifts. uni-halle.denih.govDetermination of the dominant protonation state and tautomeric form at a given pH. nih.govacs.org
Relaxation Dispersion¹³Cε1High. Sensitive to the exchange rate between different states. semanticscholar.orgQuantifying the kinetics of proton exchange and tautomer interconversion. uni-halle.desemanticscholar.org
Order Parameter (S²)¹⁵NHigh. Reflects the motional restriction of the side chain. nih.govAssessing side-chain dynamics and rigidity upon interaction with other molecules (e.g., DNA, metal ions). nih.gov

Applications of 13C,H Nuclear Spin–Spin Coupling Constants for Imidazole Ring Tautomerism Studies

The tautomeric state of the neutral histidine imidazole ring—whether the proton resides on the Nδ1 (π-tautomer) or Nε2 (τ-tautomer) nitrogen—is a critical determinant of its hydrogen bonding capabilities and role in biological function. Nuclear spin-spin coupling constants (J-couplings), particularly three-bond ¹³C,H couplings, provide a simple and rapid method for determining the relative populations of these two tautomers in solution. cdnsciencepub.comnih.gov

This technique relies on the principle that the magnitude of the coupling constant between two nuclei depends on the number and geometry of the intervening chemical bonds. For the imidazole ring, the three-bond coupling between the C5 carbon and the H2 proton, denoted as ³J(C5,H2), is significantly different for the two tautomeric forms. cdnsciencepub.com Specifically, in the Nτ-H (or 1-H) tautomer, ³J(C5,H2) is approximately 10.4 Hz, whereas in the Nπ-H tautomer, it is around 4.3 Hz. cdnsciencepub.com

When the two tautomers are in rapid exchange, the observed coupling constant, ³J(C5,H2)obs, is a weighted average of the values for the individual tautomers. This relationship allows for the calculation of the mole fraction of the Nτ-H tautomer (Xτ) using the following equation:

Xτ ≈ 1.705 - 0.164 ³J(C5,H2)obs nih.govcdnsciencepub.com

This method is advantageous because coupling constants are generally less sensitive to external factors like the presence of other ionizable groups compared to chemical shifts. cdnsciencepub.com It has been successfully applied to determine the predominant tautomeric form in L-histidine, histamine (B1213489), and various peptides, indicating that the Nτ-H form is typically favored in basic aqueous solutions. nih.gov

The table below presents typical coupling constant values used in the study of imidazole ring tautomerism.

Coupling ConstantTautomerApproximate Value (Hz)
³J(C5,H2)Nτ-H (1-H) Tautomer10.4 cdnsciencepub.com
³J(C5,H2)Nπ-H Tautomer4.3 cdnsciencepub.com
¹J(Cε1,H)N/A~205 researchgate.net
¹J(Cδ2,H)Varies with TautomerLarge variation (~15 Hz) researchgate.net

Furthermore, one-bond ¹³C,H coupling constants, such as ¹J(Cδ2,H), also show significant variation (around 15 Hz) with tautomeric changes, providing another reliable parameter for predicting tautomeric fractions. researchgate.net In contrast, the ¹J(Cε1,H) coupling constant remains relatively stable at approximately 205 Hz, regardless of the tautomeric state. researchgate.net

Chromatographic Separation Techniques for DL-HISTIDINE (RING-2-13C) and its Isotopic Variants Prior to Detection

The analysis and purification of DL-HISTIDINE (RING-2-13C) and its other isotopically labeled variants often require robust chromatographic separation techniques. These methods are essential for separating the desired labeled compound from starting materials, reaction byproducts, and for resolving different isomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for both analytical and preparative-scale separations.

In the synthesis of isotopically labeled L-histidine, such as 2'-¹³C-L-histidine, HPLC is crucial for determining the optical purity of the final product. nih.gov One effective method involves pre-column derivatization of the histidine sample. For instance, histidine can be reacted with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives. nih.gov These diastereomers can then be separated using reversed-phase HPLC (RP-HPLC) on a column like Spherisorb ODS-2, allowing for the precise quantification of enantiomeric excess. nih.gov The separation is typically achieved using a gradient elution system, for example, transitioning from an aqueous sodium acetate buffer to a buffer containing an organic modifier like acetonitrile. nih.gov

The table below outlines a typical HPLC setup for the separation of derivatized histidine diastereomers.

ParameterSpecification
Column Spherisorb ODS-2 (5 µm) nih.gov
Derivatization Agents o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) nih.gov
Mobile Phase A 30 mM Sodium Acetate, pH 4 nih.gov
Mobile Phase B 50% (30 mM Sodium Acetate, pH 7.6) / 50% Acetonitrile nih.gov
Detection Fluorescence (Excitation: 360 nm, Emission: 405 nm) nih.gov
Elution Linear Gradient nih.gov

In addition to resolving enantiomers, chromatographic techniques are used to purify the labeled product during synthesis. For example, intermediate compounds in the synthesis of 2'-¹³C-L-histidine can be purified using column chromatography on silica gel with solvent systems like dichloromethane/methanol. nih.gov

Furthermore, enzymatic resolution is another powerful technique for separating stereoisomers of isotopically labeled histidine. rsc.org This method can be employed after the synthesis of a racemic mixture (DL-histidine) to selectively isolate the desired L- or D-enantiomer, which is a critical step for biological and metabolic studies. rsc.org

Applications of Dl Histidine Ring 2 13c in Metabolic Pathway Elucidation

Tracing Histidine Biosynthesis and Catabolism through the Imidazole (B134444) Ring Carbon

The unique structure of histidine, with its imidazole ring, links its metabolism to several core cellular processes. creative-proteomics.com By labeling the C-2 position of this ring, scientists can follow the carbon's journey, distinguishing it from other carbon sources within the cell.

The catabolism of histidine is a significant source of one-carbon units for the cell. The degradation pathway involves the enzymatic opening of the imidazole ring. When DL-Histidine (Ring-2-13C) is used, the labeled carbon is transferred to tetrahydrofolate (THF), forming formiminotetrahydrofolate. This process directly feeds the 13C label into the one-carbon pool, which is crucial for the synthesis of various biomolecules. researchgate.net

Research using this tracer has demonstrated that the ring-2 carbon of histidine is a metabolically available source for one-carbon units carried by folate coenzymes. researchgate.net This connection is vital, as one-carbon metabolism is deeply intertwined with central carbon metabolism and the biosynthesis of nucleotides and certain amino acids. nih.gov The ability to trace the 13C from the histidine ring into the folate-mediated one-carbon pool allows for a quantitative analysis of this metabolic flux.

A primary application of tracing the ring-2 carbon is to measure its incorporation into downstream metabolites, particularly purines. The breakdown of purines results in uric acid. By administering DL-Histidine (Ring-2-13C) and subsequently measuring the isotopic enrichment in urinary uric acid, researchers can quantify the contribution of histidine's C-2 to the purine (B94841) ring. researchgate.net

In one study involving an adult male who ingested ring-2-[¹³C]L-histidine, the ¹³C enrichment of urinary uric acid at the C-2 position of the purine ring was measured over three days. The results showed significant enrichment, confirming that the carbon from the histidine imidazole ring was incorporated. researchgate.net This type of analysis provides direct evidence of the metabolic linkage and can be used to study the regulation of these pathways in health and disease.

Table 1: Isotopic Enrichment in Uric Acid Carbon Positions After [Ring-2-13C]L-histidine Administration

DayMean % 13C Enrichment at C-2 of Purine Ring (±SD)Mean % 13C Enrichment at C-8 of Purine Ring (±SD)
Day 10.15 (±0.09)0.00 (±0.06)
Day 20.24 (±0.19)-0.01 (±0.02)
Day 30.28 (±0.19)0.00 (±0.02)
13researchgate.net

Assessment of Histidine's Contribution to Purine Biosynthesis and Folate Pathways via 13C-Labeling

Histidine biosynthesis is intricately linked with the de novo purine biosynthesis pathway. researchgate.net A byproduct of histidine synthesis, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is also an intermediate in purine synthesis. researchgate.net However, the catabolism of histidine provides a more direct contribution to the purine ring structure.

Studies using ring-2-[¹³C]L-histidine have conclusively shown that this specific carbon is utilized for the C-2 position of the purine ring. researchgate.net The one-carbon unit derived from the histidine ring is transferred via the folate pathway to become a substrate for aminoimidazolecarboxamide ribotide (AICAR) transformylase, the enzyme that adds C-2 to the purine ring. researchgate.net Interestingly, the same studies revealed that the C-8 of the purine ring was not enriched, indicating that different carbon sources are used for the C-2 and C-8 positions in humans. This highlights the metabolic compartmentalization and specificity of one-carbon unit sources. researchgate.net

Isotopic Flux Analysis in Central Carbon Metabolism influenced by Histidine Turnover

Isotopic flux analysis, or ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. mdpi.comresearchgate.net When DL-Histidine (Ring-2-13C) is introduced into a biological system, the ¹³C label is not confined to the direct pathways of histidine catabolism. As histidine is broken down into glutamate (B1630785), the carbon skeleton enters the central carbon metabolism, notably the Tricarboxylic Acid (TCA) cycle.

The labeled glutamate can be converted to α-ketoglutarate, a key intermediate in the TCA cycle. By tracking the distribution of the ¹³C label among TCA cycle intermediates and other connected metabolites, researchers can calculate the flux through these central pathways. nih.gov This approach allows for the quantification of how histidine turnover contributes to cellular energy production and the biosynthesis of other compounds. ¹³C-MFA studies can reveal significant reprogramming of central metabolism in response to changes in amino acid availability or cellular state, such as in cancer cells where metabolic pathways are often altered. nih.govvanderbilt.edu

Deciphering Amino Acid Interconversion and Crosstalk in Complex Metabolic Networks

Metabolic networks are characterized by extensive crosstalk between pathways. The catabolism of histidine to glutamate is a prime example of amino acid interconversion. Using DL-Histidine (Ring-2-13C) allows for precise tracking of the flow of carbon from histidine into the glutamate pool and subsequently into other amino acids that can be synthesized from TCA cycle intermediates, such as aspartate and alanine.

This method helps to quantify the contribution of histidine to the pools of other non-essential amino acids. By analyzing the isotopic enrichment patterns in various amino acids, it is possible to map the complex web of interconversion and understand how different amino acid metabolic pathways are integrated and regulated. nih.gov Such studies are crucial for understanding metabolic flexibility and adaptation in response to nutritional changes.

Studies of Protein Turnover and Amino Acid Pool Dynamics Using 13C-Histidine as a Tracer

Stable isotope-labeled amino acids are standard tools for measuring the rates of protein synthesis and degradation, collectively known as protein turnover. When DL-Histidine (Ring-2-13C) is supplied, it is incorporated into newly synthesized proteins. By measuring the rate of its incorporation into tissue or plasma proteins over time, researchers can calculate the fractional synthetic rate (FSR) of those proteins.

Simultaneously, the dilution of the isotopic label in the free amino acid pool provides information about the rate of protein breakdown, which releases unlabeled histidine. nih.gov This dual-tracer approach provides a dynamic picture of protein metabolism. These studies are essential in fields like nutrition, exercise physiology, and clinical research to understand how various conditions affect muscle and whole-body protein balance. The use of ¹³C-histidine allows for safe, non-radioactive measurement of these critical physiological processes in humans. nih.govnih.gov

Dl Histidine Ring 2 13c in Enzymatic Reaction Mechanism Studies

Elucidation of Enzyme Active Site Catalysis and Proton Transfer Kinetics via ¹³C-Isotope Incorporation and NMR

The imidazole (B134444) side chain of histidine is unique among the amino acids due to its pKa being near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic reactions. uni-halle.de This catalytic versatility is central to the function of many enzymes. The incorporation of DL-Histidine (ring-2-¹³C) into a protein allows researchers to home in on the precise electronic and structural changes occurring at the C2 position of the histidine ring during catalysis, primarily through the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

The chemical shift of the ¹³C nucleus is exquisitely sensitive to its local electronic environment. Protonation or deprotonation of the imidazole ring, a key step in many enzymatic reactions involving histidine, induces a significant change in the ¹³C chemical shift of the ring carbons. By monitoring the ¹³C NMR spectrum of a protein containing DL-Histidine (ring-2-¹³C), one can directly observe the protonation state of the active site histidine. uni-halle.de

Table 1: Representative ¹³C NMR Chemical Shift Changes of Histidine Ring Carbons Upon Protonation

Carbon PositionChemical Shift (Neutral, ppm)Chemical Shift (Protonated, ppm)Change (ppm)
C2~135~130~ -5
C4~118~128~ +10
C5~133~120~ -13

Note: The exact chemical shifts can vary depending on the local protein environment.

Investigating Reaction Stereochemistry and Isotopic Kinetic Effects

The stereochemical course of an enzymatic reaction provides fundamental information about the mechanism of catalysis. While not directly providing stereochemical information in the same way as chiral chromatography or X-ray crystallography, DL-Histidine (ring-2-¹³C) can be used to probe aspects of stereochemistry through the measurement of kinetic isotope effects (KIEs).

A ¹³C KIE is the change in the rate of a reaction when a ¹²C atom at a specific position is replaced by a ¹³C atom. This effect arises from the difference in the zero-point vibrational energies of the C-H (or C-C, C-N) bonds involving the different carbon isotopes. If the bond to the isotopically labeled carbon is broken or formed in the rate-determining step of the reaction, a KIE will be observed.

By using DL-Histidine (ring-2-¹³C), researchers can measure the KIE at the C2 position of the histidine ring. If a reaction involves, for example, the abstraction of the proton from the C2 position or a nucleophilic attack at this carbon, a significant ¹³C KIE would be expected. The magnitude of the KIE can provide information about the transition state of the reaction. For instance, a large KIE suggests that the C-H bond is significantly broken in the transition state.

While this application is theoretically sound, direct experimental studies utilizing DL-Histidine (ring-2-¹³C) to determine reaction stereochemistry via KIEs are not extensively reported in the available literature. However, the principles of KIEs are well-established and provide a framework for how this isotopically labeled compound could be a valuable tool in such investigations. nih.gov

Tracing Carbon Atom Rearrangements during Histidine-Involving Enzymatic Transformations

Isotopically labeled compounds are invaluable tracers for mapping metabolic pathways and understanding the fate of individual atoms during enzymatic transformations. DL-Histidine (ring-2-¹³C) has been instrumental in elucidating the metabolic pathways involving the histidine imidazole ring.

One of the most significant findings from studies using ring-2-¹³C labeled histidine is the discovery that the C2 carbon of the histidine ring is a precursor for the C2 carbon of the purine (B94841) ring in de novo purine nucleotide biosynthesis. researchgate.net This was demonstrated by administering L-histidine labeled at the C2 position and subsequently detecting the ¹³C label in the C2 position of purines. This finding revealed a direct and previously unknown link between amino acid and nucleotide metabolism.

The degradation of histidine also involves the breakdown of the imidazole ring. The initial steps of histidine catabolism lead to the formation of N-formiminoglutamate. nih.govnews-medical.net The formimino group, which contains the C2 carbon of the original histidine ring, is then transferred to tetrahydrofolate. nih.govnews-medical.net By tracing the ¹³C label from DL-Histidine (ring-2-¹³C), researchers can follow the flow of this one-carbon unit into various metabolic pathways that utilize tetrahydrofolate as a one-carbon carrier, such as the synthesis of other amino acids and nucleotides.

Table 2: Metabolic Fate of the C2 Carbon of DL-Histidine (ring-2-¹³C)

Metabolic PathwayKey Intermediate/ProductFate of the ¹³C Label from C2 of Histidine
Purine BiosynthesisPurine RingIncorporated into the C2 position of the purine ring. researchgate.net
Histidine DegradationN-FormiminoglutamateThe C2 carbon becomes the formimino carbon. nih.govnews-medical.net
One-Carbon MetabolismTetrahydrofolate derivativesThe formimino group is transferred to tetrahydrofolate, entering the one-carbon pool. nih.govnews-medical.net

Cellular and Organismal Level Research Applications Non Clinical

in vitro Cell Culture Models for DL-HISTIDINE (RING-2-¹³C) Uptake and Metabolic Fate Studies

In vitro cell culture models provide a controlled environment to study cellular processes with high precision. The use of ¹³C-labeled histidine in these systems allows for the detailed tracing of its uptake, metabolism, and incorporation into cellular components. By supplying cells with media containing DL-HISTIDINE (RING-2-¹³C), scientists can monitor the appearance of the ¹³C label in a wide array of metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. iaea.org

One common approach involves "deep labeling," where cells are cultured in a medium containing multiple ¹³C-labeled precursors, including histidine. nih.gov This allows for a broad, hypothesis-free assessment of which metabolites are synthesized endogenously. For example, studies using fully ¹³C-labeled amino acids in human cell lines have shown that these cells primarily synthesize their own proteins from the amino acids available in the medium, rather than absorbing intact proteins from the serum. nih.gov In other experiments using uniformly labeled [U-¹³C]histidine in Chinese Hamster Ovary (CHO) cell cultures, researchers were able to identify and trace several metabolic by-products that accumulated in the culture medium, providing insights into the metabolic fate of histidine. pnas.org

Metabolic reprogramming is a hallmark of many diseases, including cancer. Cancer cells, for instance, alter their metabolic pathways to support rapid proliferation. Isotopic tracers like ¹³C-histidine are invaluable tools for mapping these changes. By comparing the metabolic flux maps of healthy and diseased cells, researchers can identify critical metabolic nodes that could be targeted for therapy. vanderbilt.edu

¹³C Metabolic Flux Analysis (MFA) is a powerful technique that uses the labeling patterns in metabolites to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govnih.gov For example, studies on B-cells with engineered expression of the Myc oncogene have used ¹³C tracers to reveal a network-wide reprogramming of metabolism. vanderbilt.edu Such studies have demonstrated that oncogenic expression can lead to an increased consumption of amino acids, including histidine, to fuel mitochondrial metabolism and the TCA cycle. vanderbilt.edu While many studies use ¹³C-glucose or ¹³C-glutamine, the principles are directly applicable to tracers like DL-HISTIDINE (RING-2-¹³C) to probe specific pathways connected to histidine metabolism, which is known to be linked to purine (B94841) synthesis and one-carbon metabolism. nih.gov

The table below illustrates hypothetical data from a tracer experiment, showing how the enrichment of ¹³C from a labeled precursor can reveal changes in pathway activity in a disease model.

Metabolite¹³C Enrichment (Control Cells)¹³C Enrichment (Disease Model)Implied Pathway Change
Histidine99%99%Precursor pool labeled
Glutamate (B1630785)5%15%Increased histidine catabolism
Purine Nucleotides2%8%Upregulated de novo synthesis
N-formiminoglutamate3%12%Increased flux through histidine degradation

This interactive table demonstrates how data from ¹³C-histidine tracing can be interpreted to understand metabolic reprogramming.

Understanding where metabolic processes occur within a cell is crucial for a complete picture of cellular function. The compartmentalization of metabolic pathways into different organelles, such as mitochondria and the cytosol, allows for independent regulation and optimization of biochemical reactions. While direct imaging of ¹³C-labeled histidine metabolites at the subcellular level is technically challenging, their location can be inferred by isolating organelles and analyzing their metabolic contents.

Histidine metabolism is distributed across different cellular compartments. For example, the initial steps of histidine catabolism occur in the cytosol, while the final conversion to glutamate, which can enter the TCA cycle, connects to mitochondrial metabolism. news-medical.netnih.gov The synthesis of histamine (B1213489) from histidine also occurs in the cytosol, after which it is stored in granules in specific cell types like mast cells and neurons. nih.gov Advanced techniques are being developed to better visualize metabolites in real-time, including fluorescent sensors that can detect histidine concentrations within living cells, offering high spatial and temporal resolution. researchgate.net Tracking the ¹³C label from DL-HISTIDINE (RING-2-¹³C) in metabolites isolated from different cellular fractions (e.g., nuclear, mitochondrial, cytosolic) can provide quantitative data on the flux of histidine-derived carbons between these compartments.

ex vivo Tissue Perfusion and Organ Slice Models for Metabolic Profiling with DL-HISTIDINE (RING-2-¹³C)

Ex vivo models, such as precision-cut organ slices and machine perfusion of whole organs, bridge the gap between in vitro cell culture and in vivo animal studies. These systems maintain the complex, three-dimensional architecture and cellular heterogeneity of intact tissue, providing a more physiologically relevant context for metabolic studies. nih.govnih.gov

The application of ¹³C isotope tracing to human liver tissue slices cultured ex vivo has proven to be a powerful method for mapping metabolic pathways. nih.gov In such experiments, tissue slices are incubated in a medium containing ¹³C-labeled nutrients, including amino acids like histidine. Subsequent analysis of the tissue and the spent medium reveals how the organ takes up and metabolizes these nutrients. nih.gov These models have confirmed that key liver functions, such as bile acid synthesis and aspects of amino acid metabolism, remain active ex vivo. nih.gov

Similarly, machine perfusion of whole organs, such as human livers deemed unsuitable for transplantation, allows for the study of metabolic recovery from injury. nih.govnih.gov By combining perfusion with metabolomics, researchers can track improvements in the organ's energetic state and the reversal of ischemia-induced metabolic changes. nih.govresearchgate.net Introducing DL-HISTIDINE (RING-2-¹³C) into the perfusate would allow for a precise measurement of histidine metabolic flux and its contribution to pathways like gluconeogenesis and one-carbon metabolism within the intact organ, offering insights not achievable in simpler models.

in vivo Animal Models for Systemic Histidine Metabolism and Pathway Analysis

In vivo animal models are indispensable for understanding how metabolism is regulated at the whole-body level, including the complex interplay between different organs. By administering DL-HISTIDINE (RING-2-¹³C) to an animal, researchers can trace the fate of the labeled carbon as it is absorbed, distributed, and metabolized throughout the body. nih.gov

Studies using carbon-labeled histidine in mice have demonstrated the rapid dynamics of its metabolism. core.ac.uk Within minutes of injection, the labeled amino acid is quickly cleared from the blood and incorporated into proteins in visceral organs like the liver and kidneys. core.ac.uk The label also appears rapidly in expired CO₂, indicating its swift entry into catabolic pathways for energy production. core.ac.uk

The data table below, adapted from findings on labeled amino acid metabolism in mice, illustrates the rapid distribution and incorporation of the tracer. core.ac.uk

Time After Injection% of Injected Label in Blood% of Injected Label in Visceral Proteins% of Injected Label in Expired CO₂
10 minutes< 3%~15%~5%
30 minutes< 1%~25%~15%
1 hour< 1%~28%~20%
6 hours< 1%~30%~25%

This interactive table shows the dynamic distribution of a labeled amino acid tracer in an animal model over time, highlighting its rapid uptake by organs and use in both anabolic (protein synthesis) and catabolic (respiration) pathways.

These in vivo tracing studies are crucial for understanding systemic metabolic fluxes. For instance, they can reveal how the gut microbiome contributes to host metabolism by tracking labeled metabolites produced by gut bacteria as they appear in the host's organs. nih.gov Such approaches provide a holistic view of how dietary histidine is utilized for protein synthesis, energy, and the production of specialized molecules across the entire organism.

Human Physiological Studies for Metabolic Pathway Elucidation (Non-Clinical)

Non-clinical studies in human volunteers using stable isotope tracers like DL-HISTIDINE (RING-2-¹³C) provide the most direct evidence of metabolic pathways in humans. These studies are performed under carefully controlled conditions and offer fundamental insights into human physiology.

A key application of DL-HISTIDINE (RING-2-¹³C) has been to elucidate the origin of one-carbon units used in essential biosynthetic pathways. The catabolism of histidine is a known source of one-carbon units carried by the coenzyme tetrahydrofolate (THF). news-medical.netnih.gov These one-carbon units are critical for the synthesis of purines and other vital molecules.

In a landmark human study, an adult male ingested a dose of ring-2-[¹³C]L-histidine. The ¹³C enrichment in urinary uric acid, the end product of purine metabolism, was then measured over several days. The results showed significant ¹³C enrichment specifically at the Carbon-2 (C2) position of the purine ring, with no enrichment at the Carbon-8 (C8) position. researchgate.net This finding provided direct evidence that in humans, the one-carbon unit derived from the C2 of the histidine ring is exclusively used for the synthesis of the C2 position of the purine ring. researchgate.net It also suggested that the C8 position must be sourced from a different one-carbon donor, highlighting a previously unappreciated level of compartmentalization and specificity in human purine nucleotide biosynthesis. researchgate.net

Time Period¹³C Enrichment at Uric Acid C2 (Mean %)¹³C Enrichment at Uric Acid C8 (Mean %)
Day 10.15%0.00%
Day 20.24%-0.01%
Day 30.28%0.00%

This interactive table summarizes the findings from a human physiological study, demonstrating the specific incorporation of the ¹³C label from ring-2-labeled histidine into the C2 position of uric acid, but not the C8 position. researchgate.net

Such studies are fundamental to our understanding of human metabolism, demonstrating how essential amino acids like histidine contribute not only to protein structure but also to the core building blocks of genetic material.

Theoretical and Computational Approaches in 13c Isotopomer Analysis

Metabolic Flux Analysis (MFA) Algorithms and Software Utilizing DL-HISTIDINE (RING-2-13C) Data

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions in living cells. The use of stable isotope tracers like DL-HISTIDINE (RING-2-13C) provides crucial data for these analyses. Several software packages have been developed to process the complex data generated from 13C-labeling experiments, including those involving amino acid tracers. While these platforms may not be exclusively designed for histidine-based tracers, their underlying algorithms are capable of handling such data.

Key software suites in this domain include:

INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software capable of performing both steady-state and isotopically non-stationary MFA. nih.govnih.govnih.gov INCA can handle data from various isotopic tracers, including amino acids, and can regress multiple experiments simultaneously to generate a single, consistent flux map. nih.govnih.govnih.gov

METRAN: This software is built upon the Elementary Metabolite Units (EMU) framework, which simplifies the complex isotopomer balancing equations. hilarispublisher.comcmbio.iohilarispublisher.com METRAN is designed for 13C-MFA, tracer experiment design, and statistical analysis, and is suitable for analyzing data from protein-bound amino acids. e-enm.org

13CFLUX2: A high-performance software suite for quantifying steady-state fluxes. nih.govpnas.orgbiorxiv.org It offers a flexible and universal platform for designing and evaluating carbon labeling experiments and can be used in conjunction with the visualization tool Omix for a more user-friendly experience. nih.govnih.gov

FiatFlux: A MATLAB-based tool with a user-friendly interface for analyzing GC-MS detected 13C patterns in proteinogenic amino acids. figshare.com

These software packages generally employ iterative algorithms to minimize the difference between experimentally measured isotopomer distributions and the distributions predicted by a metabolic model for a given set of fluxes. The ability to model the metabolism of amino acids is a key feature that allows for the utilization of data from DL-HISTIDINE (RING-2-13C).

Table 1: Comparison of Key MFA Software

Software Key Features Tracer Compatibility
INCA Steady-state and non-stationary MFA, simultaneous regression of multiple experiments. nih.govnih.govnih.gov General purpose, including amino acid tracers.
METRAN Based on the EMU framework, includes tools for experimental design and statistical analysis. hilarispublisher.comcmbio.iohilarispublisher.com Primarily for 13C tracers, including those incorporated into amino acids. e-enm.org
13CFLUX2 High-performance simulation, flexible workflow, integration with visualization tools. nih.govpnas.orgbiorxiv.org Universal for 13C tracers.
FiatFlux User-friendly interface, specifically for GC-MS data of proteinogenic amino acids. figshare.com Preconfigured for specific glucose tracers, but adaptable for others.

Computational Modeling of Isotope Branching Ratios and Carbon Atom Transitions

The core of 13C-MFA lies in the accurate computational modeling of how the 13C label from a tracer is distributed throughout the metabolic network. For DL-HISTIDINE (RING-2-13C), this involves tracking the fate of the 13C atom at the second position of the imidazole (B134444) ring as histidine is catabolized.

A significant metabolic fate of the ring-2 carbon of histidine is its entry into one-carbon metabolism. This carbon atom can be transferred to tetrahydrofolate (THF), a carrier of one-carbon units, which are then utilized in various biosynthetic pathways. One of the most well-documented pathways is the de novo synthesis of purine (B94841) nucleotides.

A study in an adult human demonstrated the exclusive use of the ring-2 carbon of L-histidine for the C2 position of the purine ring in purine nucleotide biosynthesis. acs.org In this research, subjects were administered ring-2-13C-L-histidine, and the 13C enrichment in urinary uric acid (the end product of purine metabolism in humans) was measured. The results showed significant 13C enrichment at the C2 position of uric acid, while no significant enrichment was observed at the C8 position. acs.org This indicates that the one-carbon unit derived from the ring-2 of histidine is specifically utilized by the enzyme aminoimidazolecarboxamide ribotide (AICAR) transformylase, which is responsible for incorporating the C2 atom into the purine ring. acs.org

Computational models for 13C-MFA must, therefore, incorporate these specific atom transitions and branching ratios. For DL-HISTIDINE (RING-2-13C), the model would simulate the flux through the histidine degradation pathway leading to the formation of a one-carbon unit, and subsequently, the incorporation of this labeled unit into the C2 position of purines. The lack of labeling at the C8 position provides a crucial constraint for the model, helping to differentiate between different sources of one-carbon units.

Table 2: Carbon Atom Transitions from DL-HISTIDINE (RING-2-13C) in Purine Biosynthesis

Tracer Labeled Carbon Metabolic Fate Key Enzyme Labeled Product Reference
DL-HISTIDINE (RING-2-13C) Ring-2 Enters one-carbon metabolism Histidase, Urocanase, etc. 10-formyl-THF acs.org
10-formyl-THF Formyl carbon Incorporated into the purine ring AICAR transformylase Purine (C2 position) acs.org

Integration of Multi-Omics Data with 13C-Tracer Experiments for Systems-Level Metabolic Understanding

To gain a more holistic understanding of cellular metabolism, data from 13C-tracer experiments can be integrated with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite concentrations). This multi-omics approach provides a more complete picture of how metabolic fluxes are regulated at different biological levels.

While specific studies integrating DL-HISTIDINE (RING-2-13C) tracer data with multi-omics data are not yet widely reported, the computational frameworks for such integration are being actively developed and applied with other tracers. These frameworks can be broadly categorized as:

Constraint-based modeling: In this approach, omics data are used to constrain the solution space of a metabolic model. For example, transcriptomic data can be used to infer which reactions are likely to be active or inactive based on the expression levels of the corresponding enzymes. This can improve the accuracy of flux predictions from 13C-MFA.

Kinetic modeling: Kinetic models incorporate enzyme kinetics and can be informed by proteomic and metabolomic data. These models can provide a more dynamic and detailed understanding of metabolic regulation.

Statistical integration: This involves the use of statistical methods, such as correlation analysis and machine learning, to identify relationships between fluxes, gene expression levels, protein abundances, and metabolite concentrations. nih.govacs.org

The integration of fluxomics data with other omics data is a key aspect of systems biology. hilarispublisher.com It allows researchers to move beyond a simple description of metabolic fluxes to a more mechanistic understanding of how these fluxes are controlled and how they are altered in different physiological or pathological states. The insights gained from such integrated analyses can be invaluable for applications in metabolic engineering, biotechnology, and medicine.

Optimizing Tracer Labeling Patterns for Enhanced Information Gain in 13C-Isotopomer Experiments

The design of a 13C-tracer experiment is critical for maximizing the information that can be obtained about metabolic fluxes. The choice of the tracer and its specific labeling pattern can significantly impact the precision and accuracy of the estimated fluxes. Computational methods are increasingly being used to optimize the design of these experiments.

The general principles of tracer experiment optimization include:

Maximizing the number of measurable isotopomers: Different tracers will produce different labeling patterns in downstream metabolites. The ideal tracer is one that generates a large number of distinct isotopomers, as this provides more data for flux estimation.

Resolving key metabolic branch points: Tracers should be chosen to provide maximal information about fluxes at important branch points in the metabolic network. For example, using multiple tracers can help to distinguish between alternative pathways. acs.org

Minimizing the uncertainty of flux estimates: Statistical methods can be used to predict the uncertainty of flux estimates for a given tracer experiment. This allows for the in silico comparison of different tracers and the selection of the one that is expected to yield the most precise flux measurements.

For amino acid metabolism, the use of multiple tracers, including different isotopomers of the same amino acid or a combination of different labeled amino acids and other substrates like glucose, can be particularly beneficial. acs.org Computational tools, such as those integrated into the METRAN and INCA software packages, can be used to simulate the outcomes of different tracer experiments and to identify the optimal tracer or combination of tracers for a given metabolic network and research question. hilarispublisher.com This rational design of experiments is crucial for ensuring that the data obtained from 13C-isotopomer experiments are of the highest possible quality and provide the maximum amount of information about the biological system under investigation.

Emerging Research Frontiers and Future Directions for Dl Histidine Ring 2 13c Studies

Advancements in Spatially Resolved Isotope Tracing (e.g., Isotope Tracing-Mass Spectrometry Imaging)

Recent breakthroughs in mass spectrometry imaging (MSI) are revolutionizing our ability to visualize metabolic processes directly within tissue sections. springernature.comprinceton.eduelsevier.com The coupling of stable isotope tracing with techniques like matrix-assisted laser desorption ionization (MALDI)-MSI, termed iso-imaging, enables the quantification and mapping of metabolic activity with spatial resolution. springernature.com This approach preserves the anatomical context of metabolic data, which is lost in traditional bulk tissue analysis. springernature.com

By introducing DL-HISTIDINE (RING-2-13C) into a biological system, researchers can use iso-imaging to track the incorporation of the 13C label into various downstream metabolites across different regions of a tissue or organ. springernature.comprinceton.edu This allows for the direct visualization of metabolic heterogeneity, revealing how different cell populations within a complex tissue utilize histidine. For example, this technique could map the spatial dynamics of one-carbon metabolism, where histidine plays a crucial role, within a developing tumor or a specific brain region. springernature.com As MSI technology continues to advance towards single-cell resolution, the potential to observe the metabolic fate of DL-HISTIDINE (RING-2-13C) in individual cells within their native environment is becoming a reality. springernature.com

A study demonstrated the power of a spatiotemporally resolved metabolomics and isotope tracing strategy using ambient mass spectrometry imaging to identify drug targets in the brain. nih.gov In this research, isotopic histidine (Ring-2-13C) was one of the labeled compounds used to trace metabolic pathways within the complex structure of the central nervous system. nih.gov This highlights the capability of these advanced techniques to sensitively capture spatial differences between endogenous unlabeled metabolites and their exogenously introduced isotopic counterparts. nih.gov

TechnologyApplication with DL-HISTIDINE (RING-2-13C)Potential Insights
MALDI-MSI (iso-imaging) Mapping the distribution of 13C-labeled metabolites derived from histidine in tissue slices.Reveals spatial heterogeneity of histidine metabolism in organs like the brain and kidney, identifying regions with high one-carbon metabolism activity. springernature.com
Ambient MSI Real-time tracing of histidine metabolic pathways in response to stimuli or drug administration.Deconvolutes and localizes the effects of pharmaceuticals on histidine-related pathways within specific brain regions. nih.gov
Single-Cell Resolution MSI Tracking the incorporation of the 13C label into individual cells within a tissue.Uncovers cell-specific metabolic phenotypes and intercellular metabolic cross-talk involving histidine. springernature.com

Integration with Advanced Imaging Techniques for Spatiotemporal Metabolic Mapping

To capture the full dynamism of metabolism, spatial information must be integrated with temporal resolution. The future of metabolic research lies in combining the spatial mapping capabilities of MSI with non-invasive, real-time imaging modalities. One of the most promising of these is hyperpolarized (HP) 13C Magnetic Resonance Imaging (MRI). nih.govescholarship.org This technique enhances the MR signal of 13C-labeled substrates by over 10,000-fold, allowing for the real-time visualization of metabolic conversions in vivo. nih.govbruker.com

While hyperpolarized [1-13C]pyruvate is the most commonly used agent, the principles can be extended to other 13C-labeled molecules, including amino acids. nih.govnih.gov Integrating hyperpolarized DL-HISTIDINE (RING-2-13C) with MRI would enable researchers to non-invasively map the dynamic flux of histidine through various metabolic pathways in living organisms over time. This spatiotemporal mapping could provide critical insights into disease progression and response to therapy. nih.gov For instance, it could be used to monitor changes in purine (B94841) nucleotide biosynthesis, which is often dysregulated in cancer, in real-time following a therapeutic intervention. Spatiotemporal denoising techniques are also being developed to improve the quality and fidelity of HP 13C MRI data, which will further enhance the ability to quantify metabolic rates. nih.gov

Imaging ModalityIntegration with DL-HISTIDINE (RING-2-13C)Spatiotemporal Information Gained
Hyperpolarized 13C MRI In vivo imaging of the conversion of hyperpolarized DL-HISTIDINE (RING-2-13C) to downstream metabolites.Real-time, non-invasive mapping of histidine metabolic flux in entire organisms or specific organs. nih.govescholarship.org
PET (Positron Emission Tomography) Co-administration of DL-HISTIDINE (RING-2-13C) with PET tracers (e.g., [18F]FDG).Correlating histidine metabolism with other key metabolic activities like glucose uptake to build a more complete picture of the metabolic state. bruker.com
MRSI (Magnetic Resonance Spectroscopic Imaging) Spectroscopic mapping of 13C-labeled metabolites derived from histidine.Provides spatial maps of metabolite concentrations, complementing the dynamic flux data from hyperpolarized MRI. nih.gov

Development of Novel Microscale 13C-Tracer Methodologies

The study of metabolism is increasingly moving towards smaller sample sizes, from micro-tissues to single cells. This shift necessitates the development of highly sensitive, microscale methodologies for 13C-tracer analysis. Techniques are now being adapted to perform metabolomics and 13C tracer studies in 3D cell cultures, such as spheroids, which better mimic the in vivo environment. nih.gov These methods allow for the detailed investigation of metabolic pathways in enriched in vitro systems. nih.gov

Applying these microscale approaches with DL-HISTIDINE (RING-2-13C) will enable precise quantification of metabolic fluxes in small cell populations or patient-derived organoids. This is particularly valuable for personalized medicine, where metabolic profiles of a patient's cells could be assessed to predict treatment responses. Furthermore, combining stable isotope tracing with advanced analytical techniques like hydrophilic interaction chromatography (HILIC) coupled to high-resolution mass spectrometry (HRMS) allows for the untargeted analysis of 13C-labeled metabolite extracts with high accuracy and sensitivity. nih.gov This powerful combination can resolve the complex network of reactions involving histidine, even when analyzing small perturbations in anabolic pathways. nih.gov

Potential for DL-HISTIDINE (RING-2-13C) in Unraveling Previously Undiscovered Biochemical Pathways

A key application of 13C-labeled substrates is the confirmation of known metabolic pathways and the discovery of novel enzymatic functions and routes. nih.govresearchgate.net The use of singly labeled substrates, like DL-HISTIDINE (RING-2-13C), is often more informative for detecting new pathways than using uniformly labeled molecules, as the specific position of the label makes it easier to trace atom transitions through a series of reactions. nih.gov

A landmark study demonstrated this potential by using ring 2‐[13C]L‐histidine to trace one-carbon metabolism in an adult human. researchgate.net The research team administered the labeled histidine and measured the 13C enrichment in urinary uric acid, a final product of purine degradation. Their findings provided direct evidence that the ring-2 carbon of histidine is a source of one-carbon units specifically for the C2 position, but not the C8 position, of the purine ring. researchgate.net This confirmed that the completion of de novo purine nucleotide biosynthesis in humans requires different one-carbon sources for these two positions, a level of detail that was previously unclear. researchgate.net

This study serves as a powerful example of how DL-HISTIDINE (RING-2-13C) can be used to ask very specific questions about metabolic networks. Future research can apply this tracer to investigate histidine metabolism under various physiological and pathological conditions, such as in cancer cells where one-carbon metabolism is often reprogrammed. pnas.org By tracing the fate of the ring-2 carbon, researchers may identify previously unknown shunts, bypasses, or entirely new pathways connected to histidine catabolism, potentially revealing novel targets for therapeutic intervention. nih.govpnas.org

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing DL-HISTIDINE (RING-2-13C) with high isotopic purity?

  • Answer : Synthesis typically involves enzymatic or chemical incorporation of 13C at the imidazole ring's C-2 position. Isotopic purity (≥99% 13C) is verified via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For example, NMR analysis of the imidazole ring protons and carbons confirms isotopic enrichment, while HRMS quantifies isotopic abundance . Purity assessments should include chromatographic methods (e.g., HPLC) to rule out unlabeled contaminants .

Q. How is DL-HISTIDINE (RING-2-13C) utilized in metabolic flux analysis, and what experimental designs ensure reliable tracer incorporation?

  • Answer : The compound serves as a stable isotope tracer to study histidine metabolism in cellular or microbial systems. Experimental design should:

  • Define the tracer concentration to avoid isotopic dilution.
  • Use pulse-chase protocols to track 13C incorporation into downstream metabolites (e.g., histamine, urocanic acid).
  • Employ liquid chromatography-mass spectrometry (LC-MS) for time-resolved quantification of labeled intermediates . Controls should include unlabeled DL-histidine to distinguish background signals .

Advanced Research Questions

Q. What strategies optimize the crystallization of DL-HISTIDINE (RING-2-13C) for structural studies, and how does its solubility profile compare to non-isotopic analogs?

  • Answer : Solubility data for DL-histidine in water shows temperature-dependent behavior, with lower solubility than L-histidine (e.g., 0.45 g/mL at 10°C vs. 0.62 g/mL for L-histidine) . To optimize crystallization:

  • Adjust supersaturation ratios (β = C₀/s, where C₀ = initial concentration) to balance nucleation and growth rates.
  • Use induction time measurements to identify metastable zones and avoid premature crystallization.
  • Incorporate additives (e.g., ethanol) to modify solubility and crystal morphology .

Q. How can researchers resolve contradictions in nucleation kinetics between DL-histidine and its enantiopure forms?

  • Answer : Discrepancies arise from differences in molecular packing and hydrogen bonding. To reconcile

  • Compare induction times at identical supersaturation ratios and temperatures. For example, DL-histidine exhibits longer induction times at 10°C than L-histidine, suggesting slower nucleation kinetics .
  • Perform repeat experiments to account for stochastic nucleation variability.
  • Use atomic-level simulations (e.g., molecular dynamics) to model intermolecular interactions and validate experimental trends .

Q. What frameworks guide the formulation of hypothesis-driven research questions for studies using isotopic tracers like DL-HISTIDINE (RING-2-13C)?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome):

  • Example: "How does 13C-labeled histidine flux (Intervention) in E. coli (Population) compare to unlabeled histidine (Comparison) in histidine biosynthesis pathways (Outcome)?"
  • Ensure alignment with existing literature on histidine metabolism and isotopic tracing methodologies .

Q. What safety protocols are critical for handling DL-HISTIDINE (RING-2-13C) in laboratory settings?

  • Answer : Refer to safety data sheets (SDS) for:

  • Exposure Control : Use fume hoods for powder handling to prevent inhalation. Wear nitrile gloves and safety goggles to avoid skin/eye contact .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation.
  • Waste Disposal : Follow institutional guidelines for isotopic waste, as 13C-labeled compounds may require specialized disposal .

Methodological Considerations Table

AspectTechnique/ProtocolKey Reference
Isotopic Purity VerificationNMR, HRMS, HPLC
Metabolic Flux AnalysisLC-MS with pulse-chase experiments
Crystallization OptimizationInduction time measurements, solubility assays
Safety ComplianceSDS-guided PPE and waste management

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.